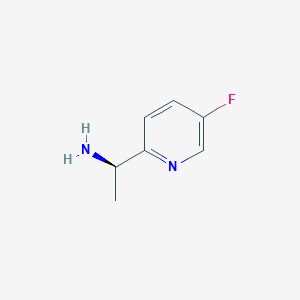

(R)-1-(5-fluoropyridin-2-yl)ethanamine

Description

Significance of Chiral Fluoro-Pyridyl Amines in Organic Synthesis

Chiral amines are fundamental building blocks in the creation of a vast number of high-value molecules, with over 40% of commercial pharmaceuticals containing this structural motif. nih.gov The presence of a chiral center is crucial for biological activity, as stereoisomers of a drug can have vastly different pharmacological effects. The pyridine (B92270) ring, a common feature in many natural products and pharmaceuticals, often presents a challenge in transition metal-catalyzed reactions due to its strong coordinating ability, which can deactivate the catalyst. acs.org

The introduction of a fluorine atom into organic molecules can profoundly influence their properties. Fluorine's high electronegativity can alter the electronic characteristics of a molecule, affecting its reactivity, metabolic stability, and binding affinity to biological targets. In medicinal chemistry, the strategic placement of fluorine atoms is a common strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. acs.org Therefore, the combination of a chiral amine, a pyridine ring, and a fluorine atom in a single molecule, as seen in fluoro-pyridyl amines, creates a versatile and highly sought-after building block for organic synthesis.

These compounds are particularly important as intermediates in the synthesis of more complex molecules. For instance, 2-amino-5-fluoropyridine (B1271945) is a known intermediate in the synthesis of peptide deformylase inhibitors. researchgate.net The development of efficient synthetic routes to chiral fluoro-pyridyl amines is an active area of research, with biocatalytic methods using enzymes like transaminases showing great promise for their stereoselective synthesis. nih.govresearchgate.netnih.gov

Overview of Research Trajectories for (R)-1-(5-fluoropyridin-2-yl)ethanamine

Research concerning this compound has primarily focused on its synthesis and its application as a key intermediate in the production of targeted therapeutic agents. The compound's specific stereochemistry and the presence of the fluoropyridyl moiety make it a critical component for creating molecules with precise three-dimensional structures and optimized biological activity.

A significant area of investigation has been the development of efficient and stereoselective synthetic methods. One notable approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group to a ketone. The (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) has been successfully used in the synthesis of the opposite enantiomer, (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate for a JAK2 kinase inhibitor. researchgate.net This highlights the power of biocatalysis in accessing specific chiral amines.

The primary application of this compound reported in the literature is as a building block. Its structure is incorporated into larger, more complex molecules designed for specific biological targets. The development of continuous flow synthesis methods for intermediates like 2-(1-cyclohexenyl)ethylamine, which is used to construct morphinans, demonstrates the industrial relevance of streamlining the production of such key building blocks. rsc.org

Below is a table summarizing the key properties of this compound and a related precursor.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass | CAS Number |

|---|---|---|---|

| This compound hydrochloride | C7H10ClFN2 | 176.62 g/mol | 1202070-39-0 guidechem.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride guidechem.com |

| (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine researchgate.net |

| 2-amino-5-fluoropyridine researchgate.net |

| 2-(1-Cyclohexenyl)ethylamine rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 1 5 Fluoropyridin 2 Yl Ethanamine and Its Stereoisomers

Chemo-Catalytic Asymmetric Synthesis Strategies

Chemo-catalytic methods employ chiral transition metal catalysts or organocatalysts to induce stereoselectivity, offering powerful and versatile routes to enantiopure amines. These strategies often involve the asymmetric reduction of a prochiral ketone or imine precursor.

Enantioselective Reductive Amination Approaches

Direct asymmetric reductive amination (DARA) represents one of the most atom-economical methods for synthesizing chiral primary amines from ketones. This approach combines a ketone, an amine source, and a reducing agent in a single pot with a chiral catalyst. For the synthesis of (R)-1-(5-fluoropyridin-2-yl)ethanamine, the precursor is 5-fluoro-2-acetylpyridine.

A notable strategy involves using a chiral ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source under hydrogen pressure. nih.gov This system has proven highly effective for the direct reductive amination of various 2-acetylpyridine derivatives, achieving excellent enantioselectivity and high conversion rates. nih.gov The reaction proceeds through the in-situ formation of an imine intermediate, which is then asymmetrically hydrogenated by the chiral ruthenium complex. The use of molecular sieves can be critical to drive the initial condensation by removing water, thereby improving reaction rates and selectivity. princeton.edu

Table 1: Enantioselective Reductive Amination of 5-fluoro-2-acetylpyridine

| Catalyst | Nitrogen Source | Reducing Agent | Typical Conditions | Enantiomeric Excess (ee) |

| Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | H₂ (0.8 MPa) | Methanol (B129727), Room Temp | >95% |

| Ir-complex / Chiral Phosphine Ligand | NH₃ or Ammonium Salts | H₂ | Toluene, 40-60°C | 90-99% |

| Chiral Phosphoric Acid (Organocatalyst) | Arylamine | Hantzsch Ester | Toluene, Sieves, 40°C | 85-95% |

Chiral Catalyst-Mediated Transformations, including Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, widely applied in industrial processes for producing chiral molecules. okayama-u.ac.jp This method typically involves the hydrogenation of a pre-formed prochiral imine or a related C=N double bond-containing substrate using a chiral transition-metal catalyst. For this compound, the substrate would be the N-unsubstituted ketimine derived from 5-fluoro-2-acetylpyridine.

Catalyst systems based on iridium, rhodium, and ruthenium with chiral phosphine ligands are prominent in this field. For instance, iridium complexes with chiral spiro-phosphine ligands, such as (R,R)-f-spiroPhos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various imines. nih.gov The reaction is performed under hydrogen pressure, and the choice of solvent, such as methanol or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can significantly influence both the reaction rate and the enantioselectivity. dicp.ac.cn The fine-tuning of chiral ligands and reaction conditions is crucial to achieve optimal performance for specific substrates. okayama-u.ac.jp

Table 2: Asymmetric Hydrogenation for this compound Synthesis

| Catalyst System | Substrate | Reducing Agent | Typical Conditions | Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | Imine of 5-fluoro-2-acetylpyridine | H₂ (50-100 atm) | Dichloromethane (DCM) | >99% |

| Rh(COD)₂BF₄ / (R,R)-DuanPhos | N-Acyl Enamine | H₂ (10-50 atm) | Methanol | >99% |

| RuCl₂[(R)-BINAP][(R)-dpen] | Imine | H₂ (8 atm), t-BuOK | Isopropanol, 25°C | 97-99% |

Biocatalytic Approaches to Chiral this compound

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions, aligning with the principles of green chemistry. bme.hu Transaminases and lipases are two classes of enzymes widely employed for the synthesis of chiral amines.

Transaminase-Catalyzed Asymmetric Amination

Amine transaminases (ATAs or TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.orgmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule (such as isopropylamine (B41738) or an amino acid) to a ketone acceptor.

For the synthesis of the target amine, an (R)-selective transaminase is required. A well-studied ATA from Vibrio fluvialis has been successfully used for the synthesis of the analogous (S)-1-(5-fluoropyrimidin-2-yl)ethylamine. researchgate.net By selecting an appropriate (R)-selective ATA, such as a variant from Arthrobacter, the corresponding (R)-amine can be produced with high conversion and enantiopurity. researchgate.net The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. Process optimization often involves the use of a two-phase solvent system (e.g., buffer/toluene), which can improve substrate and product distribution without impairing the enzyme's performance. researchgate.net

Table 3: Transaminase-Catalyzed Synthesis of this compound

| Enzyme Source | Amine Donor | Reaction Medium | Key Parameters | Outcome |

| Arthrobacter sp. (R)-selective mutant | Isopropylamine | Aqueous buffer (pH 8-10) with DMSO co-solvent | 40-50°C, PLP cofactor | >99% ee, high conversion |

| Evolved (R)-ATA | D-Alanine | Aqueous buffer | Pyruvate (B1213749) removal system | >99% ee |

| Immobilized (R)-ATA | (R)-α-Methylbenzylamine | Buffer/Toluene two-phase system | Continuous flow reactor | High yield, >99% ee |

Lipase-Mediated Kinetic Resolution via Acylation

Kinetic resolution is a classic method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. Lipases are commonly used for the kinetic resolution of racemic amines through enantioselective acylation. nih.govd-nb.info

Starting with racemic 1-(5-fluoropyridin-2-yl)ethanamine, a lipase such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) or Pseudomonas cepacia lipase (PCL) can be used. polimi.itnih.gov The reaction involves an acyl donor, typically an activated ester like vinyl acetate or isopropenyl acetate, in a non-polar organic solvent. The lipase will preferentially acylate one enantiomer (e.g., the (S)-amine), leaving the other (the desired (R)-amine) unreacted. The process is ideally stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amine and the acylated product. The unreacted (R)-amine can then be easily separated from the newly formed (S)-amide.

Table 4: Lipase-Mediated Kinetic Resolution of (±)-1-(5-fluoropyridin-2-yl)ethanamine

| Lipase | Acyl Donor | Solvent | Temperature | Outcome (at ~50% conversion) |

| Novozym 435 (Candida antarctica Lipase B) | Vinyl Acetate | tert-Butyl methyl ether (TBME) | 30-40°C | (R)-amine (>99% ee), (S)-amide (>99% ee) |

| Amano Lipase PS (Pseudomonas cepacia) | Isopropenyl Acetate | Toluene | 40°C | (R)-amine (>98% ee), (S)-amide (>98% ee) |

| Candida rugosa Lipase (CRL) | Ethyl Acetate | Hexane | 40°C | (R)-amine (>95% ee), (S)-amide (>95% ee) |

Multi-Step Chemical Synthesis and Chiral Resolution of Racemic Precursors

Before the widespread adoption of asymmetric catalysis, the primary method for obtaining enantiopure compounds was the synthesis of a racemic mixture followed by chiral resolution. This multi-step approach remains a viable, albeit often less efficient, strategy.

The synthesis of racemic 1-(5-fluoropyridin-2-yl)ethanamine begins with the precursor ketone, 5-fluoro-2-acetylpyridine. A common method to convert the ketone to the amine is through reductive amination using a non-chiral reducing agent. For example, the ketone can be reacted with hydroxylamine to form an oxime, which is subsequently reduced using agents like zinc in acetic acid, sodium borohydride, or catalytic hydrogenation over a palladium or nickel catalyst.

Once the racemic amine is obtained, it is resolved using a chiral resolving agent. This involves reacting the amine with an enantiomerically pure acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts which exhibit different physical properties, most importantly, different solubilities. Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The crystallized salt is then isolated, and the desired (R)-amine is liberated by treatment with a base (e.g., sodium hydroxide) to remove the chiral acid. This process typically requires multiple crystallization steps to achieve high enantiomeric purity.

Construction of the Pyridin-2-yl-ethanamine Core

The synthesis of the racemic 1-(5-fluoropyridin-2-yl)ethanamine core is typically achieved through a multi-step process starting from commercially available pyridine (B92270) derivatives. A common and effective strategy involves the initial formation of a ketone intermediate, which is subsequently converted to the target amine.

A primary route begins with a nucleophilic addition to a pyridine nitrile. For instance, 5-fluoropyridine-2-carbonitrile can serve as the starting material. This compound undergoes a Grignard reaction with a methylating agent, such as methylmagnesium chloride or bromide, in an appropriate solvent like tetrahydrofuran (THF). The reaction proceeds through an imine-magnesium salt intermediate, which, upon acidic workup (e.g., with aqueous HCl), hydrolyzes to form the ketone, 1-(5-fluoropyridin-2-yl)ethanone. chemicalbook.comguidechem.com

Once the ketone intermediate is secured, the next crucial step is its conversion to the amine. Reductive amination is the most widely employed method for this transformation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This process involves two sequential reactions in a single pot: the reaction of the ketone with an ammonia (B1221849) source to form an imine intermediate, followed by the reduction of this imine to the final amine.

The reaction can be summarized as follows:

Imine Formation: 1-(5-fluoropyridin-2-yl)ethanone reacts with an ammonia source, such as ammonium acetate or aqueous ammonia, under weakly acidic conditions to form the corresponding imine.

Reduction: A reducing agent, added to the same reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the racemic 1-(5-fluoropyridin-2-yl)ethanamine.

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective because they are mild enough not to reduce the initial ketone but are reactive enough to reduce the intermediate imine. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable method. wikipedia.org

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

| 1 | 5-Fluoropyridine-2-carbonitrile | 1. Methylmagnesium chloride (CH3MgCl) in THF2. Aqueous HCl (workup) | 1-(5-Fluoropyridin-2-yl)ethanone |

| 2 | 1-(5-Fluoropyridin-2-yl)ethanone | 1. Ammonia source (e.g., NH4OAc)2. Reducing agent (e.g., NaBH3CN) | (±)-1-(5-Fluoropyridin-2-yl)ethanamine |

Stereochemical Control and Mechanistic Insights in R 1 5 Fluoropyridin 2 Yl Ethanamine Synthesis

Principles of Enantioselectivity and Diastereoselectivity in Relation to (R)-1-(5-fluoropyridin-2-yl)ethanamine

Enantioselectivity and diastereoselectivity are fundamental concepts in stereochemistry that underpin the synthesis of single-enantiomer products like this compound. Enantioselectivity refers to the preferential formation of one enantiomer over the other in a reaction that creates a new chiral center from a prochiral substrate. For the synthesis of the target molecule, the prochiral starting material is typically 2-acetyl-5-fluoropyridine. The key to enantioselectivity is the use of a chiral influence, such as a chiral catalyst, a chiral auxiliary, or a biological enzyme, which creates a diastereomeric, lower-energy transition state for the formation of the desired (R)-enantiomer. psu.edu

There are three primary strategies for obtaining enantiomerically enriched amines:

Asymmetric Synthesis: This is the most direct approach, where a prochiral ketone is converted directly into a single enantiomer of the amine. mdpi.com This method can theoretically achieve a 100% yield of the desired product. mdpi.com This is often accomplished using enzymes like transaminases or with chiral metal-based or organocatalysts. semanticscholar.orgnih.gov

Kinetic Resolution: This process involves the selective reaction of one enantiomer from a racemic mixture of the amine, leaving the other enantiomer unreacted. psu.edu While effective, the maximum theoretical yield for the desired enantiomer is limited to 50%.

Deracemization: This strategy combines the principles of kinetic resolution and stereoinversion, allowing for the conversion of a racemic mixture into a single, pure enantiomer, potentially reaching a 100% theoretical yield. mdpi.com

Diastereoselectivity becomes relevant when a chiral auxiliary is used. For instance, a chiral sulfinamide can be condensed with the prochiral ketone to form two diastereomeric sulfinylimines. These diastereomers have different physical properties and can be separated. More commonly, the subsequent nucleophilic addition (e.g., by a Grignard reagent) is sterically directed by the chiral auxiliary, leading to the preferential formation of one diastereomer of the product. youtube.com Subsequent removal of the auxiliary yields the enantiomerically enriched amine.

Reaction Mechanisms Governing Stereochemical Outcomes in its Synthesis

The stereochemical outcome in the synthesis of this compound is dictated by the specific reaction mechanism employed. Biocatalytic and chiral auxiliary-based methods are prominent examples.

Biocatalytic Asymmetric Synthesis using ω-Transaminases

A highly effective method for producing chiral amines is through the use of ω-transaminases (ω-TAs). semanticscholar.org These enzymes, dependent on the cofactor pyridoxal-5'-phosphate (PLP), catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.comsemanticscholar.org

The mechanism proceeds through two half-reactions:

First Half-Reaction: The PLP cofactor, initially present as an internal aldimine with a lysine (B10760008) residue in the enzyme's active site, reacts with the amine donor (e.g., L-alanine or isopropylamine). This forms an external aldimine, which then tautomerizes and hydrolyzes to release the ketone byproduct (e.g., pyruvate (B1213749) or acetone) and generates the activated cofactor, pyridoxamine-5'-phosphate (PMP). mdpi.com

Second Half-Reaction: The prochiral ketone, 2-acetyl-5-fluoropyridine, enters the enzyme's active site. The chiral pocket of the enzyme orients the ketone in a specific conformation relative to the PMP. The amino group from PMP is then transferred to the ketone's carbonyl carbon. The enzyme's structure sterically hinders the approach from one face of the ketone, forcing the amino group to add to the other face, thus establishing the (R)- or (S)-stereocenter with high fidelity. nih.gov Hydrolysis of the resulting aldimine releases the final chiral amine product, this compound, and regenerates the PLP-lysine internal aldimine for the next catalytic cycle. mdpi.com

Diastereoselective Synthesis using Chiral Auxiliaries

An alternative, non-enzymatic approach involves the use of a chiral auxiliary, such as (R)-tert-butylsulfinamide. youtube.com

Condensation: The prochiral ketone (or the corresponding aldehyde, pyridine-2-carboxaldehyde) is condensed with the (R)-tert-butylsulfinamide, typically catalyzed by a Lewis acid like titanium tetraethoxide, to form an (R,E)-sulfinylimine as the major diastereomer. youtube.com

Stereoselective Nucleophilic Addition: A nucleophile, such as a methyl Grignard reagent (methyl magnesium bromide), is added to the C=N bond of the sulfinylimine. youtube.com The bulky tert-butylsulfinyl group sterically directs the incoming nucleophile to the opposite face of the imine, controlling the formation of the new stereocenter. This results in the formation of one diastereomer of the sulfinamide-protected amine in high excess. youtube.com

Auxiliary Cleavage: The sulfinyl auxiliary is then cleaved under acidic conditions (e.g., using HCl in dioxane) to yield the desired this compound, typically as its hydrochloride salt. youtube.com

Other mechanisms can involve chiral Lewis acids, such as 1,3,2-oxazaborolidines, which coordinate to the ketone substrate and create a chiral environment, guiding the approach of a reducing agent to afford the chiral amine enantioselectively. nih.gov

Factors Influencing Enantiomeric Purity and Yield in Asymmetric Transformations

Achieving high enantiomeric purity (often expressed as enantiomeric excess, % ee) and chemical yield in the synthesis of this compound depends on the careful optimization of several interconnected factors. mdpi.comsemanticscholar.org

Catalyst and Substrate Engineering

The choice and design of the catalyst are paramount. In biocatalysis, different transaminases exhibit varying substrate specificities and enantioselectivities. nih.gov Protein engineering can be used to create mutant enzymes with enhanced properties. Molecular docking and dynamics simulations can identify key amino acid residues in the active site that, when mutated, can improve substrate binding, catalytic efficiency (kcat/KM), and even thermostability, leading to higher yields and purities. nih.gov

Reaction Equilibrium

Transaminase-catalyzed reactions are often reversible and possess unfavorable thermodynamic equilibria that can limit the final product conversion. semanticscholar.org Several strategies are employed to shift the equilibrium towards the amine product:

Excess Amine Donor: Using a large excess of an inexpensive amine donor, such as isopropylamine (B41738), can drive the reaction forward. nih.gov

Byproduct Removal: The ketone byproduct (e.g., acetone (B3395972) from isopropylamine) can be removed from the reaction, for example, by using a two-phase system where the byproduct is extracted into an organic co-solvent like toluene. semanticscholar.org

Coupled Enzyme Systems: A highly effective method involves adding a second enzyme system to irreversibly remove the byproduct. For instance, when alanine (B10760859) is the amine donor, the pyruvate byproduct can be converted to lactic acid by lactate (B86563) dehydrogenase (LDH), a process that consumes a cofactor regenerated by a third enzyme like glucose dehydrogenase (GDH). researchgate.net

In Situ Product Crystallization (ISPC): The desired amine product can be selectively crystallized from the reaction mixture as it is formed, effectively removing it from the equilibrium and pulling the reaction to completion. nih.gov

Process Conditions

The reaction environment significantly impacts enzyme activity and stability, thereby affecting yield and purity.

pH and Temperature: Transaminases typically function optimally under slightly basic conditions (e.g., pH 7.5-8.0) and within a specific temperature range. semanticscholar.orgresearchgate.net Deviations can lead to reduced activity or enzyme denaturation.

Co-solvents: The inclusion of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) may be necessary to dissolve the often-hydrophobic ketone substrate, but high concentrations can also inhibit or denature the enzyme. semanticscholar.org

Inhibition: High concentrations of either the substrate ketone or the product amine can inhibit the enzyme, slowing or stopping the reaction before completion. semanticscholar.org Careful control of substrate feeding rates can mitigate this issue.

Table 1: Influence of Reaction Strategies on Yield in Asymmetric Amine Synthesis This is an illustrative table based on common findings in the literature.

| Strategy | Description | Typical Impact on Yield | Reference |

|---|---|---|---|

| Excess Amine Donor | Using isopropylamine in large molar excess to the ketone substrate. | Shifts equilibrium, increasing conversion. | nih.gov |

| Coupled Enzyme System | Using LDH/GDH to remove pyruvate byproduct. | Overcomes unfavorable equilibrium, can drive reaction to >99% conversion. | researchgate.net |

| In Situ Crystallization | Crystallizing the amine product out of the reaction solution. | Shifts equilibrium significantly, pushing past thermodynamic limits. | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-acetyl-5-fluoropyridine |

| Pyridine-2-carboxaldehyde |

| L-alanine |

| Isopropylamine |

| Pyruvate |

| Acetone |

| Lactic acid |

| (R)-tert-butylsulfinamide |

| Titanium tetraethoxide |

| Methyl magnesium bromide |

| 1,3,2-Oxazaborolidine |

| Dimethyl sulfoxide (DMSO) |

| Toluene |

| Pyridoxal-5'-phosphate (PLP) |

Reactivity and Chemical Transformations of R 1 5 Fluoropyridin 2 Yl Ethanamine

Reactions at the Amine Functionality

The primary amine group serves as a key site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical reactions.

The inherent nucleophilicity of the primary amine facilitates straightforward derivatization through acylation and alkylation.

Acylation: The amine readily reacts with acylating agents like acid anhydrides or acid chlorides to form stable amide derivatives. For example, treatment with acetic anhydride (B1165640) yields N-[1-(5-fluoropyridin-2-yl)ethyl]acetamide. youtube.com Such reactions are often conducted in the presence of a base to scavenge the acidic byproduct. The efficiency of these reactions can be enhanced by utilizing catalysts such as copper(II) triflate or phosphomolybdic acid, which promote acylation under mild conditions. organic-chemistry.org

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be accomplished using alkylating agents like alkyl halides in what is known as the Menschutkin reaction. researchgate.net However, this method can sometimes lead to multiple alkylations. A more controlled approach to achieve mono-alkylation is through reductive amination. This process involves the initial reaction of the amine with a ketone or aldehyde to generate an imine intermediate, which is subsequently reduced to the desired N-alkylated product.

Table 1: Derivatization Reactions of the Amine Group

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Amide |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary Amine |

Oxidation: The primary amine of (R)-1-(5-fluoropyridin-2-yl)ethanamine, being at a benzylic-like position, can undergo oxidation. The outcome of such reactions is highly dependent on the chosen oxidizing agent and the reaction conditions. While strong oxidants may cleave the carbon-nitrogen bond, milder and more selective methods have been developed for benzylic amines. acs.orgacs.org For instance, hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724) can selectively oxidize secondary benzylic amines to nitrones. acs.orgacs.org Furthermore, catalytic systems using manganese complexes have been investigated for the direct and enantioselective hydroxylation of benzylic C-H bonds. rsc.org

Reduction: While the amine group is in its lowest oxidation state, derivatives formed from it can be reduced. For example, an amide derivative, formed through acylation, can be reduced back to an amine using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. organic-chemistry.org This two-step sequence of acylation followed by reduction is a common strategy for achieving N-alkylation.

Transformations Involving the Fluoro-Pyridine Moiety

The electron-withdrawing nature of the nitrogen atom and the fluorine substituent render the pyridine (B92270) ring of this compound susceptible to specific types of transformations, particularly those involving nucleophilic attack.

The fluorine atom attached to the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Generally, halogens at the 2- and 4-positions of the pyridine ring are most activated for SNAr. The reactivity of 2-halopyridines towards nucleophiles like sodium ethoxide is significantly higher for fluorine compared to chlorine, indicating that the C-F bond is highly labile in these systems. researchgate.net The reaction of 2-fluoropyridine (B1216828) with lithium amides, for instance, provides a route to 2-aminopyridines. researchgate.net Although the fluorine in the title compound is at the 5-position, SNAr can still be induced, often requiring more forcing conditions or highly reactive nucleophiles. nih.govsci-hub.se

Table 2: General Reactivity of 2-Halopyridines in SNAr Reactions

| Halogen Substituent | Leaving Group Ability |

|---|---|

| Fluorine | Excellent |

| Chlorine | Good |

| Bromine | Moderate |

| Iodine | Fair |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction enables the coupling of a halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a versatile method for creating biaryl structures. Halopyridines are effective substrates in Suzuki-Miyaura reactions, and there are established protocols for the coupling of 2-bromopyridines with various arylboronic acids to produce 2-arylpyridines. researchgate.netnih.govacs.org While the C-F bond is less reactive in cross-coupling than C-Br or C-I bonds, methods for the Suzuki coupling of fluorinated aromatics are known.

Heck Reaction: The Heck reaction facilitates the vinylation of aryl or vinyl halides by coupling them with alkenes, again using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is applicable to halopyridines and can be used to introduce alkenyl substituents onto the pyridine ring. youtube.comnih.govbeilstein-journals.org

Electrophilic and Radical Reactions on the Pyridine Ring

Electrophilic Substitution: In contrast to its susceptibility to nucleophilic attack, the pyridine ring is highly resistant to electrophilic aromatic substitution. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.orgquimicaorganica.orgyoutube.comlibretexts.orgyoutube.com When such reactions do occur, they require harsh conditions and substitution is directed to the 3- and 5-positions. quimicaorganica.orgyoutube.com Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine itself, as the Lewis acid catalyst complexes with the lone pair of the nitrogen atom, leading to further deactivation of the ring. libretexts.orgunizin.orglibretexts.org

Radical Reactions: Pyridine and its derivatives are known to participate in radical reactions. wikipedia.org The Minisci reaction, for example, allows for the introduction of alkyl groups onto the protonated pyridine ring, typically at the 2- and 4-positions, through the addition of a nucleophilic radical. wikipedia.org Radical dimerization is another known transformation, leading to the formation of bipyridines. wikipedia.org These radical pathways offer alternative strategies for the functionalization of the pyridine ring in this compound. nih.govresearchgate.netorganic-chemistry.org

Role of R 1 5 Fluoropyridin 2 Yl Ethanamine As a Versatile Chiral Building Block

Integration into Complex Heterocyclic Systems

The 2-aminopyridine (B139424) moiety is a common starting point for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. Methodologies such as the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, are employed to construct imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. mdpi.combeilstein-journals.org This highlights a potential pathway for integrating the (R)-1-(5-fluoropyridin-2-yl)ethanamine scaffold into more complex drug-like structures.

Furthermore, the synthesis of beilstein-journals.orgrsc.orgrsc.orgtriazolo[4,3-a]pyridines often utilizes 2-hydrazinopyridines as key precursors. beilstein-journals.orgrsc.orgresearchgate.net While direct utilization of this compound in these specific transformations is not extensively documented in readily available literature, its structural similarity to the foundational reactants suggests its potential as a valuable starting material for creating novel, chiral fused heterocyclic systems. The imidazopyridine scaffold, for instance, is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. rsc.org

Precursor for Advanced Ligands and Organocatalysts

Chiral amines are fundamental components in the field of asymmetric synthesis, serving as crucial building blocks for both chiral ligands in metal-catalyzed reactions and for organocatalysts. sigmaaldrich.compsu.edu The presence of a stereogenic center and a coordinating nitrogen atom within the pyridine (B92270) ring of this compound makes it an attractive candidate for the synthesis of novel ligands. These ligands can, in turn, be used to induce enantioselectivity in a wide array of chemical transformations.

The development of asymmetric catalysts is a cornerstone of modern synthetic chemistry, enabling the production of single-enantiomer drugs. yale.edu While specific examples of advanced ligands or organocatalysts derived directly from this compound are not prominently featured in the surveyed literature, the general principles of chiral amine utility in catalysis strongly support its potential in this area. sigmaaldrich.compsu.edu

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid generation of molecular diversity from simple starting materials. Chiral amines are frequently employed in MCRs to introduce stereocenters and build complex molecular frameworks in a single step.

The Groebke–Blackburn–Bienaymé reaction, for example, is a well-established MCR for the synthesis of imidazo[1,2-a]pyridines, which often proceeds with a 2-aminopyridine derivative. mdpi.combeilstein-journals.org The structural characteristics of this compound make it a plausible substrate for such reactions, offering a direct route to chiral, fluorinated imidazopyridine-containing compounds. The application of MCRs is a key strategy for efficiently exploring chemical space in the search for new therapeutic agents.

Applications in Scaffold Construction and Diversification

The fluorinated pyridine motif is a highly sought-after feature in modern medicinal chemistry. The inclusion of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The compound this compound serves as a readily available source of this valuable scaffold. namiki-s.co.jpumich.edu

Patent literature reveals the extensive use of structurally related fluorinated building blocks in the synthesis of a wide range of therapeutic agents. psu.edugoogle.comgoogleapis.comgoogle.comnih.gov For instance, substituted pyridine derivatives are being investigated as inhibitors of SARM1 for the treatment of neurological disorders. google.com The strategic use of such building blocks allows for the systematic modification of a core scaffold, a process known as scaffold diversification, to optimize biological activity and drug-like properties. While direct examples of library synthesis using this compound are not explicitly detailed in the available results, its utility as a foundational piece for creating diverse sets of molecules for screening is a logical extension of its chemical attributes.

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation of R 1 5 Fluoropyridin 2 Yl Ethanamine and Its Derivatives

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical aspect of the development and quality control of chiral compounds. For (R)-1-(5-fluoropyridin-2-yl)ethanamine, which is a primary chiral amine, chiral chromatography stands out as the most prevalent and reliable technique, offering high levels of accuracy and resolution. The two primary strategies employed are direct separation using a chiral stationary phase (CSP) and indirect separation following derivatization into diastereomers.

High-Performance Liquid Chromatography (HPLC) that utilizes Chiral Stationary Phases (CSPs) is a robust and widely adopted method for the direct separation of enantiomers. mdpi.comamericanpharmaceuticalreview.com The principle of this technique hinges on the differential interactions between the enantiomers and a chiral selector that is immobilized on the stationary phase, which results in varying retention times. eijppr.com For chiral primary amines such as this compound, several classes of CSPs have been shown to be effective.

Polysaccharide-based CSPs, especially those derived from cellulose (B213188) and amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are frequently used due to their extensive applicability. nih.gov Commercially available columns like the Chiralpak® and Lux® series, which incorporate derivatives such as tris(3,5-dimethylphenylcarbamate), are highly suitable for the enantioseparation of chiral amines. mdpi.comnih.gov The mechanism of separation is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and the formation of inclusion complexes within the chiral grooves of the polysaccharide structure. sigmaaldrich.com

To obtain optimal separation of chiral amines, the composition of the mobile phase is of utmost importance. The basic nature of the amine functional group can lead to peak tailing and strong retention on the CSP. The addition of a small quantity of a basic modifier, commonly diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase is often required to enhance peak symmetry and facilitate elution. mdpi.com Separations can be carried out in normal-phase, reversed-phase, or polar organic modes, offering significant flexibility in the development of analytical methods. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Chiral Amine Separation on Polysaccharide-Based CSPs

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |

|---|---|---|---|---|---|

| Lux Cellulose-3 (Cellulose tris(4-methylbenzoate)) | n-Hexane/Ethanol/DEA (80:20:0.1) | 1.0 | 25 | UV | mdpi.com |

| Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) | 2-Propanol | 1.0 | 25 | UV, CD | mdpi.com |

| Chiralpak IG-3 (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)) | Polar-organic, Reversed-phase, or HILIC modes | - | - | UV | nih.gov |

| L-column2 ODS | Acetonitrile (B52724)/Water with 0.1% Formic Acid | 0.4 | 40 | MS/MS | nih.gov |

Other types of CSPs, including those based on cyclodextrins, cyclofructans, and crown ethers, also exhibit selectivity towards primary amines. eijppr.comnih.govresearchgate.net Crown ether-based CSPs, for example, are specifically engineered for the separation of compounds bearing primary amine groups through the formation of host-guest complexes. researchgate.net Supercritical fluid chromatography (SFC) has also gained traction as a potent alternative to HPLC for the screening of chiral amines, frequently offering quicker separations with comparable selectivity. chromatographyonline.com

An alternative strategy to direct chiral separation is the indirect method, which involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to generate a pair of diastereomers. wikipedia.org As diastereomers possess distinct physical properties, they can be separated using a standard, achiral HPLC column, most commonly a C18 reversed-phase column. nih.govresearchgate.net This method is especially valuable when direct separation methods are unsuccessful or when an increase in detection sensitivity is needed. nih.gov

For a primary amine like this compound, a wide array of enantiomerically pure CDAs are commercially available. These agents typically possess a reactive group that forms a covalent bond with the amine. Well-known examples include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov This reaction transforms the enantiomeric pair into two diastereomers (for instance, (R,S) and (S,S) when an S-configured CDA is employed), which can subsequently be resolved through chromatography. researchgate.net

The selection of the CDA can impact not only the chromatographic resolution but also the sensitivity of detection, particularly if the agent includes a strong chromophore or fluorophore. nih.gov For instance, reagents such as Dansyl-Cl and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are utilized to produce fluorescent derivatives, which permits detection at trace levels. mdpi.com

Table 2: Common Chiral Derivatizing Agents (CDAs) for Primary Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Moiety | Typical Reaction Conditions | Resulting Derivative | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Fluoroaromatic | Alkaline (e.g., NaHCO3), heated (e.g., 50°C) | Dinitrophenyl-alanine amide | nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Isothiocyanate | Room temperature, basic (e.g., Triethylamine) | Thiourea | nih.gov |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Chloroformate | Alkaline | Carbamate | researchgate.net |

| N-tert-Boc-L-proline | N-Boc-L-Pro | Carboxylic acid (activated) | Coupling agent (e.g., HBTU), base | Amide | nih.gov |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Chloro-benzofurazan | Alkaline, aqueous or organic solvent | Aminobenzofurazan | mdpi.com |

Advanced Spectroscopic Techniques for Stereoisomer Characterization

In addition to chromatography, advanced spectroscopic techniques are vital for the structural elucidation and characterization of stereoisomers. Methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) furnish detailed insights into the three-dimensional structure and absolute configuration of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural analysis. While enantiomers are indistinguishable in a standard NMR spectrum due to identical chemical shifts and coupling constants, their signals can be resolved by introducing a chiral environment. This is accomplished by using a chiral solvating agent (CSA) or by covalently bonding the enantiomers to a chiral derivatizing agent (CDA). wikipedia.org The resulting diastereomeric complexes, whether transient or stable, will display distinct NMR signals, which allows for the quantification of enantiomeric purity. nih.gov

For this compound, which has a fluorine atom, ¹⁹F NMR spectroscopy is an especially potent tool. nih.gov The ¹⁹F nucleus provides a broad chemical shift range and high sensitivity with no interfering background signals. When a chiral agent is used, the fluorine atoms in the two enantiomers will be in different magnetic environments, resulting in separate peaks in the ¹⁹F NMR spectrum. nih.gov This technique can offer advantages over ¹H NMR, particularly when proton signals are complex or overlap.

Vibrational Circular Dichroism (VCD) is another sophisticated technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org VCD is highly sensitive to the three-dimensional arrangement of atoms within a chiral molecule. bruker.com The absolute configuration of a molecule can be definitively determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum mechanical calculations. wikipedia.org A strong correlation between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R) serves to confirm its absolute stereochemistry. nih.gov This is a non-destructive method that can be applied to molecules in solution.

Table 3: Spectroscopic Methods for Chiral Characterization

| Technique | Principle | Application for this compound | Key Information Provided | Reference |

|---|---|---|---|---|

| ¹H NMR with Chiral Auxiliaries | The formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) leads to non-equivalent chemical shifts (Δδ) for the protons of the two enantiomers. | To quantify enantiomeric excess by integrating the distinct proton signals. | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.) | nih.gov |

| ¹⁹F NMR with Chiral Auxiliaries | This is similar to ¹H NMR but focuses on the fluorine nucleus. The fluorine atom on the pyridine (B92270) ring acts as a direct probe. | For high-resolution determination of enantiomeric excess, leveraging the high sensitivity and wide spectral range of ¹⁹F NMR. | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.) | nih.govnih.gov |

| Vibrational Circular Dichroism (VCD) | This measures the difference in the absorption of left and right circularly polarized IR light by a chiral molecule. | Involves comparing the experimental VCD spectrum to quantum-chemically calculated spectra for the R and S configurations. | Provides unambiguous determination of the absolute configuration in solution. | wikipedia.orgnih.gov |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is regarded as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules, on the condition that a suitable single crystal can be grown. springernature.comnih.gov This technique yields a complete three-dimensional map of the atomic positions within the crystal lattice, which permits the direct visualization of the molecule's stereochemistry.

The determination of the absolute configuration is based on the phenomenon of anomalous dispersion (also known as resonant scattering). researchgate.net This effect arises when the wavelength of the X-rays used is close to the absorption edge of an atom within the crystal, leading to small but measurable differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). nih.gov Although this effect is more pronounced for heavier atoms (such as bromine or sulfur), advancements in diffractometer technology and computational methods have enabled the determination of the absolute configuration of light-atom molecules that contain only carbon, nitrogen, oxygen, and fluorine. researchgate.net

A key parameter in the refinement of the crystal structure is the Flack parameter, which is derived from the diffraction data. nih.gov A Flack parameter value close to 0 for a given enantiomeric model is indicative that the assigned absolute configuration is correct, whereas a value near 1 suggests that the inverted structure is the correct one. A value around 0.5, especially with a large standard uncertainty, may point to a racemic crystal or issues with data quality.

For this compound or its derivatives, the main prerequisite is obtaining a single crystal of sufficient quality. The analysis of the crystal structure would not only confirm the connectivity and relative stereochemistry but would also, through the analysis of anomalous scattering data, provide the absolute configuration of the chiral center. nih.govresearchgate.net This is often accomplished by forming a salt or a derivative with another molecule that facilitates crystallization. nih.gov

Computational Chemistry and Theoretical Studies on R 1 5 Fluoropyridin 2 Yl Ethanamine

Quantum Chemical Calculations of Molecular Conformations and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of (R)-1-(5-fluoropyridin-2-yl)ethanamine. These calculations provide a foundational understanding of the molecule's preferred conformations and intrinsic reactivity.

Detailed research findings indicate that the conformational space of this molecule is primarily dictated by the rotational barriers around the C-C and C-N single bonds of the ethanamine side chain. DFT calculations can map the potential energy surface to identify low-energy conformers. The reactivity of the molecule can be assessed through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another powerful tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the pyridine (B92270) ring and the fluorine atom create distinct electronegative regions, while the amine group presents a nucleophilic site.

Table 1: Representative Data from Quantum Chemical Calculations

| Computational Parameter | Typical Value/Finding | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.5 to 6.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 2.0 to 3.0 Debye | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Most Stable Conformer | Staggered conformation of the ethanamine side chain | Minimizes steric hindrance and electrostatic repulsion. |

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is a powerful asset in mapping the synthetic routes to this compound. Theoretical calculations allow for the exploration of reaction mechanisms, identification of intermediates, and characterization of transition states, which are critical for optimizing reaction conditions and improving yields.

For the synthesis of chiral amines like this compound, a common route is the asymmetric reduction of a corresponding ketimine or the reductive amination of a ketone. DFT calculations can be employed to model the energy profiles of these reaction pathways. researchgate.net This involves locating the transition state structures and calculating their activation energies. A lower activation energy indicates a more favorable reaction pathway.

Transition state modeling provides detailed geometric and energetic information about the highest energy point along the reaction coordinate. mdpi.com By analyzing the structure of the transition state, chemists can understand the origins of stereoselectivity in asymmetric synthesis. For instance, in a catalyzed reaction, the interactions between the substrate, catalyst, and reagents in the transition state assembly determine which enantiomer is preferentially formed.

Table 2: Key Aspects of Computational Reaction Pathway Analysis

| Analysis Step | Computational Method | Information Gained |

| Reactant & Product Optimization | DFT Geometry Optimization | Provides the ground state energies and structures of the starting materials and products. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) | Locates the geometry of the transition state connecting reactants and products. |

| Frequency Calculation | Vibrational Frequency Analysis | Confirms the nature of stationary points (minimum or first-order saddle point) and provides zero-point vibrational energies. |

| Intrinsic Reaction Coordinate (IRC) | IRC Calculation | Traces the reaction path from the transition state to the reactants and products, verifying the connection. |

Computational Insights into Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis, particularly using transaminases, has emerged as a highly efficient and stereoselective method for the synthesis of chiral amines, including this compound. researchgate.netresearchgate.net Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding the underlying enzyme-substrate interactions. researchgate.netrsc.org

Molecular docking studies are used to predict the binding mode of the substrate, 1-(5-fluoropyridin-2-yl)ethanone, within the active site of a transaminase. nih.gov These simulations help identify key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, and electrostatic forces. The orientation of the substrate in the active site is crucial for the stereochemical outcome of the reaction.

MD simulations can further refine the static picture provided by docking, offering insights into the dynamic behavior of the enzyme-substrate complex over time. researchgate.net These simulations can reveal conformational changes in the enzyme upon substrate binding and help to understand the stability of the interactions that lead to the preferential formation of the (R)-enantiomer.

Table 3: Example of Molecular Docking Results for Substrate in a Transaminase Active Site

| Interacting Residue (Example) | Type of Interaction | Distance (Å) | Significance for Catalysis |

| Aspartic Acid | Hydrogen Bond with Pyridine N | 2.8 | Orients the substrate for nucleophilic attack. |

| Tyrosine | Hydrogen Bond with Carbonyl O | 3.1 | Polarizes the carbonyl group, making it more susceptible to attack. |

| Leucine/Valine | Hydrophobic Interaction with Pyridine Ring | 3.5 - 4.0 | Stabilizes the substrate within the binding pocket. |

| Arginine | Electrostatic Interaction with Fluorine | 3.3 | Contributes to the specific binding and orientation of the fluorinated substrate. |

Molecular Modeling for Understanding Stereoselectivity and Molecular Interactions

The stereoselectivity observed in the synthesis of this compound is a result of subtle differences in the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. Molecular modeling provides a framework for dissecting the molecular interactions responsible for this energy difference.

In enzyme-catalyzed reactions, the chiral environment of the enzyme's active site dictates the stereochemical outcome. nih.gov Computational models can quantify the interactions between the substrate and the chiral catalyst or enzyme. By comparing the transition state models for the formation of both enantiomers, researchers can identify the specific steric and electronic interactions that favor the formation of the (R)-product. For example, a bulky amino acid residue in the active site might create steric hindrance that disfavors the binding orientation leading to the (S)-enantiomer.

The analysis of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is crucial. d-nb.info These interactions, although individually weak, collectively contribute to the stability of the favored transition state. Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature and strength of these interactions.

Table 4: Molecular Interactions Influencing Stereoselectivity

| Type of Interaction | Description | Role in Stereoselectivity |

| Steric Repulsion | Unfavorable interactions due to spatial overlap between atoms. | Disfavors the transition state leading to the sterically more hindered product. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N, F). | Stabilizes the preferred orientation of the substrate in the catalyst's active site. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can help to lock the pyridine ring of the substrate into a specific conformation. |

| Cation-π Interaction | Interaction between a cation and the face of an aromatic ring. | Can contribute to the binding and orientation of the substrate if charged residues are present. |

Emerging Research Avenues and Future Perspectives in R 1 5 Fluoropyridin 2 Yl Ethanamine Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for constructing (R)-1-(5-fluoropyridin-2-yl)ethanamine is a major focus of current research. Traditional multi-step syntheses are often hampered by the use of hazardous reagents, low atom economy, and difficult purifications. researchgate.net Modern strategies aim to overcome these limitations through innovative catalytic processes and the use of greener reagents.

A key area of development is the late-stage C-H fluorination of pyridine (B92270) rings. Researchers have developed methods for the site-selective fluorination of pyridines and diazines using reagents like silver(II) fluoride (B91410), which can operate at ambient temperatures with high selectivity for the position adjacent to the nitrogen atom. nih.govresearchgate.net This approach avoids the need to build the fluorinated ring from scratch. Other electrophilic fluorination techniques using reagents like Selectfluor® on dihydropyridine (B1217469) precursors also provide new pathways to fluorinated pyridine derivatives. nih.gov

Sustainability is also being addressed by reimagining established reagent classes. For instance, efforts are underway to replace traditional deoxyfluorination reagents with more sustainable alternatives, such as valorizing sulfur hexafluoride (SF6), a potent greenhouse gas, for use in synthesis. acs.orgnih.gov Furthermore, general synthetic strategies for six-membered heterocycles are continuously being refined, moving away from classical condensation reactions towards more versatile and efficient catalytic methods. beilstein-journals.orgnih.gov These advancements are paving the way for more atom- and step-economical routes to key intermediates like 2-amino-5-fluoropyridine (B1271945), a direct precursor to the target compound. researchgate.net

Expansion of Biocatalytic Substrate Scope and Enzyme Engineering

Biocatalysis offers a powerful, highly selective, and sustainable alternative to traditional chemical synthesis for producing enantiopure amines. nih.govyork.ac.uk Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and oxidases can operate under mild conditions, offering high efficiency and stereoselectivity. nih.gov

Amine transaminases are particularly relevant as they catalyze the transfer of an amino group from a donor to a prochiral ketone, making them ideal for chiral amine synthesis. nih.govsemanticscholar.org While wild-type enzymes often have a limited substrate scope, extensive protein engineering has produced TA variants capable of accepting bulky, non-natural substrates like fluorinated aromatic ketones. nih.govnih.gov For example, the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) has been successfully used to synthesize the closely related (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, demonstrating the potential of this enzyme class for similar fluorinated pyridyl substrates. researchgate.net

Enzyme engineering is crucial for broadening the applicability of biocatalysts. york.ac.uknih.gov Key strategies include:

Directed Evolution and Rational Design: These techniques are used to modify enzyme active sites, enhancing their activity, stability, and affinity for non-natural substrates. nih.govresearchgate.net For instance, mutations in the large substrate-binding pocket of TAs can remove steric hindrance, allowing for the amination of bulky ketones. researchgate.net

Computational Modeling: Molecular docking and other computational tools help predict enzyme-substrate interactions, guiding rational design efforts to identify key residues for mutagenesis. nih.gov

Expanding Enzyme Classes: While transaminases are well-established, research is also exploring other enzymes like fluorinases, the only known enzymes capable of forming a C-F bond directly from a fluoride ion. nih.govnih.govthe-innovation.org Engineering these enzymes could open up entirely new biosynthetic pathways to organofluorine compounds. nih.govresearchgate.netacs.org

| Enzyme Class | Reaction Type | Key Advantages | Challenges & Engineering Focus | Reference |

|---|---|---|---|---|

| Amine Transaminases (TAs) | Asymmetric synthesis from prochiral ketones | High stereoselectivity; no need for costly cofactor regeneration in whole-cell systems. | Limited substrate scope for wild-type enzymes; equilibrium displacement. Engineering focuses on active site modification to accept bulky substrates. | semanticscholar.orgnih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes | High atom economy (uses ammonia (B1221849) as amine donor). | Requires NAD(P)H cofactor regeneration; wild-type enzymes often prefer natural amino acid substrates. Engineering aims to broaden substrate scope. | nih.govacs.org |

| Monoamine Oxidases (MAOs) | Deracemization (kinetic resolution of racemic amines) | Can produce highly pure enantiomers from a racemic mixture. | Theoretical yield is limited to 50% unless coupled with a racemization or recycling step. | york.ac.uk |

| Fluorinases (e.g., FlA) | Direct C-F bond formation | Unique ability to catalyze nucleophilic fluorination from F-. | Very narrow substrate scope (primarily SAM); low turnover rates. Engineering focuses on altering substrate specificity and improving catalytic efficiency. | nih.govacs.org |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering significant advantages over traditional batch processing. nih.gov This technology is particularly well-suited for the synthesis of this compound, enabling safer, more efficient, and scalable production. researchgate.net

Key benefits of integrating flow chemistry include:

Enhanced Safety and Control: Flow reactors handle small volumes at any given time, allowing for excellent control over reaction parameters like temperature and pressure. This minimizes risks associated with hazardous reagents or exothermic reactions. nih.gov

Improved Efficiency and Yield: Superior heat and mass transfer in microreactors often lead to faster reactions, higher conversion rates, and better yields compared to batch processes. nih.govresearchgate.net

Automation and Integration: Flow systems can be integrated into multi-step sequences, allowing for synthesis, work-up, and purification to occur in a single, continuous process without isolating intermediates. durham.ac.ukrsc.orguc.pt

Machine Learning and AI in Reaction Design and Optimization for Chiral Amines

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, accelerating discovery and optimization. researchgate.netu-strasbg.fr These computational approaches are being applied to the synthesis of chiral amines to predict reaction outcomes, design novel catalysts, and guide enzyme engineering. nih.govresearchgate.net

In the context of this compound, AI can impact several research areas:

Reaction Prediction and Optimization: ML models trained on large chemical reaction databases, such as Reaxys, can predict the products and yields of reactions under various conditions. arxiv.org This allows chemists to identify the most promising synthetic routes and optimize parameters like solvent, temperature, and catalyst choice before running physical experiments. u-strasbg.fr

Catalyst Design: Neural networks can assist in the design of new chiral ligands and catalysts by identifying structural features that lead to high stereoselectivity. chemistryworld.com

Guiding Enzyme Engineering: AI is particularly powerful in biocatalysis. nih.gov Machine learning models can predict the catalytic activity and stereoselectivity of enzyme variants based on their amino acid sequence. researchgate.net This data-driven approach allows researchers to navigate the vast sequence space of possible mutations more efficiently than with traditional screening methods, accelerating the development of enzymes tailored for specific non-natural substrates like fluorinated pyridyl ketones. nih.govacs.org

The integration of AI promises to significantly reduce the time and resources required to develop and optimize synthetic routes, making the production of complex molecules like this compound faster and more cost-effective. researchgate.net

Exploration of New Chemical Space with Fluorinated Chiral Building Blocks

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov Fluorine's unique properties—including its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to protein targets. researchgate.netthe-innovation.org

This compound is more than just a synthetic target; it is a gateway to new chemical space. nih.govrsc.org As a chiral, fluorinated building block, it allows chemists to:

Create Novel 3D Architectures: The defined stereocenter and the fluorinated pyridine ring provide a rigid scaffold for building complex, three-dimensional molecules that are often more attractive for drug discovery than flat, achiral structures. rsc.orgnih.gov

Perform Bioisosteric Replacement: The fluorinated pyridine motif can serve as a bioisostere for other chemical groups, allowing for fine-tuning of a drug's physicochemical and pharmacological properties. rsc.org

Access Previously Unexplored Molecules: The development of synthetic methods to create and utilize building blocks like this compound expands the toolkit available to medicinal chemists, enabling the design and synthesis of novel compounds with potentially improved therapeutic profiles. researchgate.netnih.govacs.org

By providing access to unique regions of chemical space, fluorinated chiral building blocks are essential for the continued discovery of next-generation pharmaceuticals and agrochemicals. nih.govrsc.org

Q & A

Q. What are the recommended synthetic routes for enantioselective synthesis of (R)-1-(5-fluoropyridin-2-yl)ethanamine?

Methodological Answer:

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization. This approach is commonly employed for amines, as seen in related compounds like (R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Ir complexes) with chiral ligands for hydrogenation of the corresponding imine precursor. This method ensures high enantiomeric excess (ee) and scalability .

- Enzymatic Resolution : Lipases or transaminases can selectively modify one enantiomer, though substrate specificity must be validated experimentally.

Q. How should researchers characterize the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection. Compare retention times to racemic standards .

- Polarimetry : Measure optical rotation and compare to literature values for the (R)-enantiomer. Note that solvent and concentration must be standardized .

- NMR with Chiral Shift Reagents : Add Eu(fod)₃ or similar reagents to split signals for enantiomers in ¹H or ¹⁹F NMR .

- X-ray Crystallography : Resolve the crystal structure of a derivative (e.g., hydrochloride salt) using programs like SHELXL for absolute configuration confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/vapors .

- Storage : Keep in sealed, airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Store upright in a cool, ventilated area .

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported spectral data (e.g., NMR chemical shifts)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate theoretical NMR shifts (¹H/¹³C/¹⁹F) using hybrid functionals (e.g., B3LYP with exact exchange terms) and compare to experimental data. This approach validates assignments and identifies misreported peaks .

- Solvent Effects : Simulate solvent interactions (e.g., using PCM models) to account for shifts caused by polarity or hydrogen bonding.

- Cross-Validation : Combine DFT with experimental techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental strategies optimize reaction yields in catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, temperature, solvent) to identify optimal conditions. Use response surface methodology for multi-variable optimization.

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediates.

- Post-Reaction Analysis : Purify via column chromatography (e.g., silica gel with EtOAc/hexane gradients) and confirm purity via HPLC-MS .

Q. How can researchers address discrepancies in the compound’s reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

- Reproducibility Studies : Replicate synthesis and purification protocols from literature to verify reported data. Note that impurities (e.g., residual solvents) can alter properties .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish melting points from degradation events.

- Solubility Profiling : Use shake-flask methods in multiple solvents (water, DMSO, ethanol) under controlled pH and temperature .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) or catalytic surfaces to identify binding modes and transition states.

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies using DFT to predict electrophilic/nucleophilic sites .

- Docking Studies : Use software like AutoDock Vina to screen for potential biological activity, leveraging crystallographic data from related pyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.